molecular formula C11H12O4 B13029320 Ethyl 3-acetyl-2-hydroxybenzoate

Ethyl 3-acetyl-2-hydroxybenzoate

Cat. No.: B13029320
M. Wt: 208.21 g/mol
InChI Key: FQELDVYCJBSHDQ-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Ethyl 3-acetyl-2-hydroxybenzoate belongs to the large family of benzoate esters. These are compounds characterized by a benzene (B151609) ring attached to a carboxyl group, which is in turn bonded to an ethyl group through an ester linkage. The reactivity and properties of benzoate esters are significantly influenced by the other substituents on the benzene ring. In this case, the presence of a hydroxyl (-OH) group at the 2-position and an acetyl (-COCH₃) group at the 3-position creates a unique electronic and steric environment.

The ester functional group itself is a key reactive site. Benzoate esters can undergo hydrolysis to yield the corresponding benzoic acid and alcohol. They can also be converted into other functional groups; for instance, reduction with strong reducing agents typically yields primary alcohols. The synthesis of benzoate esters is often achieved through the esterification of the corresponding benzoic acid with an alcohol, a process that can be catalyzed by acid. Another common synthetic route is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. The specific nature of the substituents on the aromatic ring can influence the rates and outcomes of these reactions.

Historical Context of Related Chemical Entity Research

The structural backbone of this compound is salicylic (B10762653) acid (2-hydroxybenzoic acid), a compound with a rich history. The medicinal use of willow bark, a natural source of salicylic acid derivatives, dates back thousands of years to ancient Sumerian and Egyptian civilizations, where it was used for its pain-relieving and fever-reducing properties. The active compound, salicin, was first isolated in the 19th century, and subsequent work led to the synthesis of salicylic acid itself. This lineage famously culminated in the synthesis of acetylsalicylic acid, commonly known as aspirin (B1665792), by Felix Hoffmann at Bayer in 1897, revolutionizing modern medicine.

Another key piece of historical context comes from the chemistry of its synthesis. The arrangement of a hydroxyl group and an acetyl group on the aromatic ring points towards a classic organic reaction: the Fries rearrangement. Named after German chemist Karl Theophil Fries, this reaction, first reported in 1908, converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.orgbyjus.comsigmaaldrich.com The reaction is highly valuable for creating specific ortho- and para-substituted phenolic ketones, which are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. wikipedia.orgorganic-chemistry.orgbyjus.comsigmaaldrich.com The mechanism generally involves the generation of an acylium cation which then performs an electrophilic aromatic substitution on the ring. wikipedia.org The regioselectivity (whether the acetyl group adds to the ortho or para position) can often be controlled by reaction conditions such as temperature. wikipedia.orgorganic-chemistry.orgbyjus.com

Current Research Significance and Future Perspectives

While direct research literature on this compound is not extensive, its chemical structure suggests significant potential as an intermediate in organic synthesis and as a candidate for biological investigation.

Synthesis and Synthetic Utility: The most probable synthetic route to this compound is the Fries rearrangement of ethyl 2-acetoxybenzoate. This reaction would involve the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring. The directing effect of the ester and hydroxyl groups makes the 3-position a plausible site for acylation. The efficiency and regioselectivity of this rearrangement would be a key area for synthetic research. Once synthesized, the compound serves as a versatile building block. The three functional groups—ester, hydroxyl, and ketone—offer multiple handles for further chemical modification, allowing for the construction of more complex molecules.

Potential Applications and Future Research: The future prospects for this compound are largely tied to the known biological activities of related compounds. Derivatives of hydroxybenzoic acids are known to possess a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. rasayanjournal.co.innih.gov

For instance, research into novel 3-acetyl-1,3,4-oxadiazoline derivatives has highlighted them as a class of compounds with significant biological potential, particularly as antimicrobial agents. nih.gov One study identified a derivative with a strong bactericidal effect against Staphylococcus species, which are known for developing antibiotic resistance. nih.gov This suggests that the 3-acetyl-hydroxybenzoate scaffold, as found in this compound, could be a valuable starting point for the development of new antibacterial agents.

Furthermore, other substituted hydroxybenzoic acid esters have been investigated for various applications. For example, specific esters have been synthesized and characterized for their antimicrobial and sunscreen properties. dtic.mil Given the structural similarities, future research could explore whether this compound or its derivatives exhibit similar photoprotective or antimicrobial activities. The combination of a salicylate (B1505791) backbone with an acetyl group presents an interesting motif for medicinal chemistry, and further studies are warranted to fully elucidate the biological activity and potential therapeutic applications of this compound.

Below are the key properties of this compound and its parent acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
IUPAC Name This compound
CAS Number 152737-93-4

Table 2: Physicochemical Properties of 3-Acetyl-2-hydroxybenzoic Acid

PropertyValue
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol nih.govpharmaffiliates.com
IUPAC Name 3-acetyl-2-hydroxybenzoic acid nih.gov
CAS Number 67127-78-0 nih.govpharmaffiliates.com
Synonyms 3-Acetylsalicylic Acid pharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-acetyl-2-hydroxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-15-11(14)9-6-4-5-8(7(2)12)10(9)13/h4-6,13H,3H2,1-2H3

InChI Key

FQELDVYCJBSHDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1O)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Ethyl 3 Acetyl 2 Hydroxybenzoate

Established Synthetic Pathways and Precursors

The traditional synthesis of ethyl 3-acetyl-2-hydroxybenzoate often involves the acetylation of ethyl 2-hydroxybenzoate (ethyl salicylate). Key precursors for this and related syntheses include salicylic (B10762653) acid and ethanol (B145695), which are used to produce ethyl salicylate (B1505791). wikipedia.orgchemicalbook.com

While not a primary synthetic route for this compound, the core biphenyl (B1667301) structure found in some rearrangement products of Diels-Alder adducts is noteworthy. For instance, the Diels-Alder reaction of ethyl 1-benzofuran-3-carboxylates with Danishefsky's diene leads to adducts that can rearrange into substituted 4'-hydroxybiphenyl-2-yl methyl carbonates. researchgate.net This highlights the potential for complex rearrangements to yield related structural motifs, although direct formation of this compound as a by-product in typical Diels-Alder reactions is not a commonly reported pathway.

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is particularly relevant in the synthesis of coumarin (B35378) and chromene derivatives. researchgate.netmdpi.comresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. mdpi.com For example, the reaction of salicylaldehyde (B1680747) with active methylene compounds like ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of coumarin derivatives through an initial Knoevenagel condensation followed by intramolecular cyclization. mdpi.comresearchgate.net

While not a direct synthesis of this compound, this methodology is crucial for creating related heterocyclic structures. The reaction conditions, such as the choice of solvent and catalyst, significantly influence the reaction rate and yield. researchgate.net For instance, polar solvents like ethanol have been found to be effective for Knoevenagel condensations. researchgate.net

A primary method for introducing an acetyl group onto a hydroxybenzoate structure like ethyl salicylate is the Fries rearrangement . wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com The reaction is selective for the ortho and para positions, and the preferred isomer can be influenced by reaction conditions like temperature and solvent. byjus.com For the synthesis of this compound, the goal is ortho-acylation. Lower reaction temperatures and non-polar solvents tend to favor the formation of the ortho-substituted product. byjus.com

Another significant strategy is the Friedel-Crafts acylation . chadsprep.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, ethyl salicylate can be acylated using acetyl chloride and a Lewis acid like AlCl₃. libretexts.org It's important to note that the presence of the hydroxyl group in ethyl salicylate can complicate the reaction, often requiring protection of the hydroxyl group before acylation.

A photochemical variant, the photo-Fries rearrangement , can also yield hydroxy aryl ketones from phenolic esters through a radical mechanism. wikipedia.org However, this method often results in low yields and is less commonly used for commercial production. wikipedia.org Studies on the photochemistry of acetylsalicylic acid have shown that it can undergo hydrolysis or cleavage rather than the expected photo-Fries rearrangement, suggesting that the presence of other functional groups can influence the reaction outcome. rsc.org

Exploration of Novel Synthetic Routes

The development of novel synthetic routes often focuses on improving efficiency, reducing environmental impact, and utilizing more readily available starting materials. For the synthesis of related hydroxybenzoates, methods such as the diazotization of an amino group to a hydroxyl group followed by hydrolysis have been optimized. semanticscholar.org While not directly applied to this compound, such strategies indicate the potential for innovative approaches in the synthesis of substituted benzoates.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include temperature, reaction time, solvent, and the type and amount of catalyst.

For instance, in the Fries rearrangement, temperature is a critical factor in controlling the regioselectivity between the ortho and para products. byjus.com Similarly, in Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly impact the reaction's efficiency. organic-chemistry.org

In the synthesis of related salicylates, optimization studies have been conducted to maximize yields. For example, in the green synthesis of salicylic acid from wintergreen oil, parameters such as reaction temperature, molar ratios of reactants, and pH were systematically varied to achieve yields as high as 93.92%. kozmetikpusula.com Similar principles can be applied to the synthesis of this compound to improve its production efficiency.

The following table summarizes the optimized conditions for the synthesis of salicylic acid from wintergreen oil, which can serve as a model for optimizing related syntheses.

ParameterOptimized Condition
Reaction Temperature90°C
Wintergreen oil-sodium hydroxide (B78521) molar ratio1:7
Sodium hydroxide-water weight ratio1:5
Reaction Time3 hours
pH (HCl precipitation)1.5
Table 1: Optimized Conditions for Salicylic Acid Synthesis from Wintergreen Oil. kozmetikpusula.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to design chemical processes that are environmentally benign. researchgate.netistanbul.edu.tr This includes using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. researchgate.net

In the context of synthesizing this compound and its precursors, several green chemistry approaches have been explored. For example, the synthesis of salicylic acid, a precursor to ethyl salicylate, has been achieved from wintergreen oil using green chemistry methods, which has been shown to produce a product with lower toxicity. nih.gov The use of solid acid catalysts, such as modified metal oxides, for the esterification of p-hydroxybenzoic acid to produce ethyl p-hydroxybenzoate is another example of a greener approach. google.com These solid catalysts are often reusable, reduce waste, and are more environmentally friendly than traditional acid catalysts. google.com

The goals of green chemistry in synthesis include:

Waste prevention

Atom economy

Use of less hazardous chemical syntheses

Designing safer chemicals

Use of safer solvents and auxiliaries

Design for energy efficiency

Use of renewable feedstocks

Reduction of derivatives

Catalysis over stoichiometric reagents

Design for degradation

Real-time analysis for pollution prevention

Inherently safer chemistry for accident prevention. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Acetyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural details of organic molecules by mapping the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons and their neighboring environments within the molecule. In ethyl 3-acetyl-2-hydroxybenzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the various protons present.

The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH3) of the ethyl group will, in turn, appear as a triplet, being split by the two methylene protons.

The aromatic protons on the benzene (B151609) ring will produce signals in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns are influenced by the positions of the acetyl and hydroxyl substituents. The acetyl group's methyl protons will present as a singlet, as they have no adjacent protons to couple with. The phenolic hydroxyl proton will also typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ ~1.4 Triplet
Ethyl -CH₂- ~4.4 Quartet
Acetyl -CH₃ ~2.5 Singlet
Aromatic -H ~6.8 - 8.0 Multiplet
Hydroxyl -OH Variable, broad Singlet

¹³C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and acetyl groups are highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons will resonate in the approximate range of 110-160 ppm. The specific shifts of these aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetyl and ester groups. The carbons of the ethyl group will be found in the upfield region, with the methylene carbon (-CH2-) appearing at a higher chemical shift than the methyl carbon (-CH3) due to its proximity to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~61
Acetyl -CH₃ ~25-30
Aromatic C ~115 - 160
Ester C=O ~170
Acetyl C=O ~200

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu This is invaluable for definitively assigning the proton signals to their corresponding carbon atoms in the molecule's framework. columbia.edu For instance, the signal for the ethyl methylene protons would show a correlation to the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This technique is crucial for establishing the connectivity of different functional groups. For example, correlations would be expected between the ethyl methylene protons and the ester carbonyl carbon, and between the acetyl methyl protons and the acetyl carbonyl carbon, as well as to adjacent aromatic carbons. This helps to piece together the entire molecular structure. columbia.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display several characteristic absorption bands.

A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3100-2850 cm⁻¹.

A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretching vibration will be observed around 1720-1700 cm⁻¹. The acetyl carbonyl (C=O) stretch will also appear in the carbonyl region, typically around 1680 cm⁻¹. The presence of two distinct carbonyl peaks is a key feature. C-O stretching vibrations for the ester group will be visible in the 1300-1100 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Phenolic O-H 3400-3200 Broad, stretching
Aromatic/Aliphatic C-H 3100-2850 Stretching
Ester C=O 1720-1700 Strong, sharp, stretching
Acetyl C=O ~1680 Strong, sharp, stretching
Aromatic C=C 1600-1450 Stretching
Ester C-O 1300-1100 Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₄), the molecular weight is approximately 208.21 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 208. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a significant peak at m/z 163. Another prominent fragmentation could be the loss of the acetyl group (-COCH₃, 43 Da), resulting in a peak at m/z 165. Further fragmentation of these initial ions would provide additional structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for determining the purity of a sample and confirming the identity of its components.

In a GC-MS analysis of a sample containing this compound, the compound would first travel through the GC column and elute at a specific retention time. This retention time is a characteristic property of the compound under the given chromatographic conditions and can be used for its identification.

Upon exiting the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with a high degree of confidence. GC-MS is also highly effective in identifying any impurities present in the sample, as they would elute at different retention times and produce their own unique mass spectra.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be the most common approach.

General Principles and Hypothetical Application:

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, would be employed. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a buffer like phosphoric acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in ensuring the separation of the target compound from any impurities or related substances. nih.gov

Detection would most likely be carried out using a UV detector, as the aromatic ring and carbonyl groups in this compound would exhibit strong absorbance in the UV region. The selection of an appropriate wavelength, likely around the compound's absorbance maximum, would be crucial for achieving high sensitivity. For instance, a study on the determination of ethyl-p-hydroxybenzoate utilized a detection wavelength of 237 nm. nih.gov

While specific retention times and resolution data are not available for this compound, the following table illustrates a hypothetical set of parameters that could serve as a starting point for method development, based on methods for similar compounds. nih.govsielc.com

ParameterHypothetical Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 25% B to 75% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL

Note: This table represents a hypothetical starting point for method development and is not based on published data for this compound.

Ultrahigh Resolution Mass Spectrometry (UHRMS) for Comprehensive Structural Analysis

Ultrahigh Resolution Mass Spectrometry (UHRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. This allows for the unambiguous identification of a compound and the elucidation of its structure through fragmentation analysis.

General Principles and Hypothetical Application:

For this compound, UHRMS would provide a high-resolution mass spectrum, allowing for the determination of its accurate mass. This is a critical step in confirming the compound's identity. The molecular formula of this compound is C11H12O4, which corresponds to a monoisotopic mass of 208.0736 Da. UHRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the elemental composition.

In addition to accurate mass measurement of the molecular ion, tandem mass spectrometry (MS/MS) experiments performed on a UHRMS instrument would provide detailed information about the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions would be produced. For this compound, expected fragmentation pathways could include the loss of the ethoxy group (-OC2H5), the acetyl group (-COCH3), or cleavage of the ester bond.

Analysis of related compounds, such as ethyl salicylate (B1505791), shows characteristic fragmentation patterns. For example, the mass spectrum of ethyl salicylate often shows a prominent peak at m/z 120, corresponding to the loss of an ethoxy radical, and a peak at m/z 92. nih.gov While the fragmentation of this compound would be more complex due to the additional acetyl group, similar fragmentation principles would apply.

A hypothetical UHRMS data summary for this compound is presented below.

IonTheoretical m/zHypothetical Fragment Structure
[M+H]+209.0814Parent ion
[M-C2H4O]+165.0552Loss of ethylene (B1197577) from the ethyl ester
[M-C2H5O]+163.0395Loss of the ethoxy group
[M-CH3CO]+165.0552Loss of the acetyl group

Note: This table is a hypothetical representation of potential fragments and is not based on published experimental data for this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Acetyl 2 Hydroxybenzoate

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. mdpi.commdpi.com

Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. researchgate.netnih.gov For Ethyl 3-acetyl-2-hydroxybenzoate, several conformations are possible due to the rotational freedom around the C-C bond of the acetyl group and the C-O bond of the ethyl ester.

A key structural feature of this molecule is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) at position 2 can form a hydrogen bond with the carbonyl oxygen of the acetyl group at position 3 or the carbonyl oxygen of the ethyl ester group. This interaction significantly influences the planarity and stability of the molecule. The formation of a six-membered ring through hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl is particularly likely, as this is a common and stabilizing motif in ortho-acetylphenols.

The geometry optimization process would involve starting with various possible conformers and using a DFT functional (like B3LYP) with a suitable basis set (e.g., 6-31G*) to find the global minimum on the potential energy surface. mdpi.commdpi.com The optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar functional groups, as specific experimental or computational data for this exact molecule is not readily available in public literature.

ParameterPredicted Value
C=O (acetyl) bond length~1.23 Å
C=O (ester) bond length~1.21 Å
O-H bond length~0.97 Å
C-O (ester) bond length~1.36 Å
C-C (aromatic) bond length~1.40 Å
C-O-C (ester) bond angle~117°
C-C-O (acetyl) bond angle~120°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the phenolic oxygen, as the hydroxyl group is a strong electron-donating group. The LUMO is likely to be distributed over the electron-withdrawing acetyl and ethyl carboxylate groups, particularly on the carbonyl carbons.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is critical for understanding the molecule's potential role in chemical reactions, particularly in contexts like cycloadditions or reactions with electrophiles and nucleophiles. youtube.com

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical Data) This table presents hypothetical data, as specific computational results for this molecule are not publicly available.

ParameterPredicted Energy (eV)Description
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.7 eVRelates to chemical reactivity and stability

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface maps are valuable for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The ESP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue signifies areas of positive potential (electron-poor, attractive to negative charges). Green and yellow represent intermediate potential values.

For this compound, the ESP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the two carbonyl groups (acetyl and ester) and the hydroxyl oxygen, as these are the most electronegative atoms with lone pairs of electrons. These regions are likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and susceptible to attack by a base. The hydrogens on the ethyl group and the aromatic ring would also show some degree of positive potential.

This visual representation of charge distribution is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are extensively used in drug discovery and toxicology to predict the activity of new chemical entities, thereby saving time and resources. mdpi.com

A QSAR model for this compound or its derivatives would involve calculating a set of molecular descriptors and correlating them with a measured biological activity, such as antioxidant, anti-inflammatory, or antimicrobial effects. nih.govnih.gov Given its phenolic and salicylate (B1505791) structure, potential activities to model could include radical scavenging or enzyme inhibition. nih.gov

Relevant molecular descriptors for a QSAR study of this compound would include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges, which describe the molecule's electronic characteristics. researchgate.net

Steric Descriptors: Molecular weight, molar refractivity, and surface area, which relate to the molecule's size and shape.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the molecule's hydrophobicity and influences its ability to cross biological membranes.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

While no specific QSAR models for this compound are reported in the public literature, the principles of QSAR could be applied to a series of its analogues to guide the design of more potent compounds. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological macromolecule. nih.gov An MD simulation of this compound could reveal how the molecule behaves in an aqueous or lipid environment, which is crucial for understanding its bioavailability and potential mechanisms of action.

By simulating the molecule over time, one could observe:

The stability of the intramolecular hydrogen bond.

The flexibility of the ethyl and acetyl side chains.

The solvation of the molecule by water molecules.

The potential for the molecule to partition between different phases.

Furthermore, if a potential biological target is known, MD simulations can be used to model the binding of this compound to the active site of the protein. nih.gov This would provide detailed information about the binding mode, the key interacting amino acid residues, and the stability of the protein-ligand complex, which is invaluable for rational drug design. nih.govnih.gov

Biosynthesis Pathway Prediction and Engineering (Retrosynthesis)

While a natural biosynthesis pathway for this compound is not established, its structure is reminiscent of polyketides, a large class of natural products. wikipedia.orgnih.govnih.gov Polyketide biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by large enzyme complexes called polyketide synthases. oup.comwikipedia.org A hypothetical biosynthetic route could involve the formation of a polyketide chain followed by cyclization and aromatization to form the substituted benzene ring.

From a synthetic chemistry perspective, a retrosynthetic analysis can be proposed to deconstruct the molecule into simpler, readily available starting materials. scitepress.orgchembam.com This is a logical process used to plan a chemical synthesis.

Table 3: Retrosynthetic Analysis of this compound

StepDisconnectionPrecursor MoleculesRationale
1Esterification3-Acetyl-2-hydroxybenzoic acid and Ethanol (B145695)The ethyl ester can be formed by the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. rsc.org
2Friedel-Crafts Acylation2-Hydroxybenzoic acid (Salicylic acid)The acetyl group can be introduced onto the salicylic (B10762653) acid ring via a Friedel-Crafts acylation or a related reaction like the Fries rearrangement of the corresponding acetate (B1210297) ester. The directing effects of the hydroxyl and carboxyl groups would need to be considered.
3Kolbe-Schmitt ReactionPhenol (B47542)Salicylic acid can be synthesized from phenol and carbon dioxide under pressure and temperature via the Kolbe-Schmitt reaction.

This analysis suggests a plausible synthetic route starting from phenol, a common bulk chemical.

In Vitro Biological Activity and Pharmacological Potential of Ethyl 3 Acetyl 2 Hydroxybenzoate

Antimicrobial Activity Investigations

The antimicrobial properties of phenolic compounds and their derivatives are well-documented. The introduction of an acetyl group to a hydroxybenzoate scaffold can modulate its biological activity, influencing its efficacy against a range of microbial pathogens. The following sections detail the antimicrobial potential of compounds structurally related to Ethyl 3-acetyl-2-hydroxybenzoate.

Evaluation against Gram-positive Bacterial Strains (Informed by related acetylated compounds)

Studies on various acetylated salicylic (B10762653) acid derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, research on 5-nitro acetyl salicylic acid and 5-bromo acetyl salicylic acid has shown significant antibacterial effects against Staphylococcus aureus. igmpublication.org At concentrations of 100mg/ml, these compounds produced considerable zones of inhibition, indicating their potential to disrupt the growth of this pathogenic bacterium. igmpublication.org Specifically, 5-nitro acetyl salicylic acid created an inhibition zone of 35mm, while 5-bromo acetyl salicylic acid resulted in a 20mm zone against Staphylococcus aureus. igmpublication.org

Further investigations into salicylanilide (B1680751) esters, which are derivatives of salicylic acid, have also revealed antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 2.34 to 75.0 µg/mL. nih.gov The antibacterial efficacy of salicylic acid and its derivatives is influenced by the type and position of substituents on the aromatic ring. For example, 5-bromosalicylic acid has been shown to have greater antibacterial reactivity than salicylic acid and its chloro-substituted counterparts against Staphylococcus aureus. nih.gov

The following table summarizes the antibacterial activity of related acetylated and substituted salicylic acid compounds against Gram-positive bacteria.

CompoundBacterial StrainActivityReference
5-Nitro Acetyl Salicylic AcidStaphylococcus aureusInhibition zone of 35mm at 100mg/ml igmpublication.org
5-Bromo Acetyl Salicylic AcidStaphylococcus aureusInhibition zone of 20mm at 100mg/ml igmpublication.org
Salicylanilide EstersStaphylococcus aureusMIC: 18.75 - 75.0 µg/mL nih.gov
Salicylanilide EstersStreptococcus pyogenesMIC: 2.34 - 18.75 µg/mL nih.gov
5-Bromosalicylic AcidStaphylococcus aureusHigher reactivity than salicylic acid nih.gov

Evaluation against Gram-negative Bacterial Strains (Informed by related acetylated compounds)

The efficacy of acetylated hydroxybenzoates against Gram-negative bacteria has also been a subject of investigation. Studies involving 5-nitro acetyl salicylic acid and 5-bromo acetyl salicylic acid have demonstrated their inhibitory effects on Escherichia coli. igmpublication.org At a concentration of 100mg/ml, 5-nitro acetyl salicylic acid produced an inhibition zone of 25mm, while 5-bromo acetyl salicylic acid resulted in a 30mm inhibition zone against E. coli. igmpublication.org

Salicylic acid microcapsules have also been shown to be effective against E. coli, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 4 mg/mL. nih.gov While salicylanilide esters have shown some activity against the Gram-negative bacterium Pseudomonas aeruginosa, the MIC was found to be 150 µg/mL, suggesting a lower potency compared to their effect on Gram-positive strains. nih.gov The outer membrane of Gram-negative bacteria often presents a formidable barrier to antimicrobial agents, which may explain the generally higher concentrations required for inhibition. nih.gov

Below is a table summarizing the antibacterial activity of related acetylated and substituted salicylic acid compounds against Gram-negative bacteria.

CompoundBacterial StrainActivityReference
5-Nitro Acetyl Salicylic AcidEscherichia coliInhibition zone of 25mm at 100mg/ml igmpublication.org
5-Bromo Acetyl Salicylic AcidEscherichia coliInhibition zone of 30mm at 100mg/ml igmpublication.org
Salicylic Acid MicrocapsulesEscherichia coliMIC and MBC of 4 mg/mL nih.gov
Salicylanilide EstersPseudomonas aeruginosaMIC of 150 µg/mL nih.gov

Assessment of Antifungal Efficacy (Informed by related acetylated compounds)

In addition to antibacterial properties, acetylated hydroxybenzoates have been evaluated for their potential as antifungal agents. Research on 3,4,5-tris(acetyloxy)benzoic acid, an acetylated derivative of gallic acid, showed some inhibitory activity against Candida and dermatophyte species, although it was less potent than its parent compound, 3,4,5-trihydroxybenzoic acid. nih.gov

Conversely, acetylsalicylic acid (aspirin) has demonstrated antifungal effects against yeasts of the genus Eremothecium, with the sexual stage of the yeast life cycle being particularly sensitive. cdnsciencepub.com Salicylanilide esters have also been investigated, showing more pronounced activity against filamentous fungi than against Candida strains, with MIC values as low as 0.49 µmol/L for some derivatives. igmpublication.orgrsc.org Furthermore, new salicylic acid derivatives, specifically 1-methoxy-1-oxoalkan-2-yl salicylates, have exhibited moderate to good activity against Botrytis cinerea and Rhizoctonia solani. icm.edu.pl Salicylic acid itself has been shown to inhibit the germination of Penicillium expansum conidia, with its efficacy being pH-dependent. nih.gov

The table below presents a summary of the antifungal activity of related acetylated and substituted salicylic acid compounds.

CompoundFungal Strain(s)ActivityReference
3,4,5-Tris(acetyloxy)benzoic AcidCandida sp., DermatophytesLower activity than parent compound nih.gov
Acetylsalicylic AcidEremothecium sp.Inhibits sexual stage cdnsciencepub.com
Salicylanilide EstersFilamentous fungiMIC ≥ 0.49 µmol/L igmpublication.orgrsc.org
1-Methoxy-1-oxoalkan-2-yl SalicylatesBotrytis cinerea, Rhizoctonia solaniModerate to good activity icm.edu.pl
Salicylic AcidPenicillium expansumInhibits germination, pH-dependent nih.gov

Proposed Mechanisms of Antimicrobial Action (Inferred from related acetylated compounds)

The antimicrobial effects of salicylic acid derivatives are believed to stem from their ability to disrupt crucial cellular structures and functions. A primary proposed mechanism is the disruption of the bacterial cell wall and membrane. nih.gov This disruption can lead to the leakage of intracellular components, such as alkaline phosphatase, nucleic acids, and proteins, ultimately resulting in cell death. nih.gov

The lipophilic nature of these compounds facilitates their passage through the microbial cell membrane. Once inside, they can cause protein denaturation and interfere with the chemiosmotic control of the cell. nih.govdrugbank.com For Gram-negative bacteria, some salicylic acid derivatives can activate the multiple antibiotic resistance (mar) operon, which can lead to decreased antibiotic susceptibility by altering porin expression and increasing efflux pump activity. cdnsciencepub.com In fungi, salicylic acid has been observed to cause damage to the conidial plasma membrane, leading to protein leakage. nih.gov

Enzyme Inhibition Studies

Beyond their antimicrobial activities, certain hydroxybenzoic acid derivatives have been investigated for their potential to inhibit key enzymes involved in metabolic diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (Informed by methyl 5-acetyl-2-hydroxybenzoate derivatives)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The inhibition of PTP1B can enhance insulin sensitivity. Salicylic acid-based compounds have emerged as promising inhibitors of PTP1B. nih.gov

While direct studies on methyl 5-acetyl-2-hydroxybenzoate derivatives are limited, research on other salicylic acid derivatives provides valuable insights. Computationally guided optimization of a salicylic acid-based inhibitor has led to the identification of more potent bidentate inhibitors of PTP1B. nih.gov For example, a disalicylic acid derivative, 20h , showed a greater than four-fold improvement in activity compared to the parent compound. nih.gov Furthermore, lipid-like salicylic acid-based derivatives have been developed that exhibit excellent PTP1B inhibitory activity (e.g., compound B12D with an IC50 of 0.37 μM) and improved cell permeability. nih.govxjtlu.edu.cn The substitution of a hydroxyl group with an acetyl group in some compounds has been shown to affect their affinity for PTP1B. nih.gov These findings suggest that the acetylated hydroxybenzoate scaffold, as seen in this compound, has the potential to be explored for PTP1B inhibition.

The table below highlights the PTP1B inhibitory activity of related salicylic acid derivatives.

Compound/Derivative TypeKey FindingsReference(s)
Bidentate Salicylic Acid Derivatives (e.g., 20h )> 4-fold improvement in PTP1B inhibition. nih.gov
Lipid-like Salicylic Acid Derivatives (e.g., B12D )IC50 of 0.37 μM against PTP1B with improved cell permeability. nih.govxjtlu.edu.cn
Acetylated α-glucosidase inhibitor (Pd-C-III)Acetyl group substitution altered PTP1B affinity. nih.gov

Exploration of Other Enzyme Targets

While comprehensive enzymatic studies specifically targeting this compound are not extensively documented in publicly available research, the structural motifs of this compound—a salicylic acid ester with an acetyl group—suggest potential interactions with several enzyme families. The exploration of its inhibitory effects on enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and carbonic anhydrases is a logical starting point for research, given the known activities of related phenolic and acetylated compounds.

For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of COX enzymes. The introduction of an acetyl group, as seen in the ubiquitous drug aspirin (B1665792) (acetylsalicylic acid), is crucial for the irreversible inhibition of COX-1 and COX-2. Although the acetyl group in this compound is on the benzene (B151609) ring rather than the hydroxyl group, its electron-withdrawing nature could influence the molecule's interaction with the active sites of these enzymes.

Furthermore, various substituted benzoxazolone and chalcone (B49325) derivatives have been investigated for their enzyme inhibitory potential. For example, certain 2(3H)-benzoxazolone derivatives have shown inhibitory effects on human leukocyte myeloperoxidase (MPO), an enzyme involved in inflammatory processes. nih.gov A novel chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was found to inhibit cholinesterases and glutathione (B108866) S-transferase (GST). nih.gov These findings suggest that the core benzoic acid structure, when appropriately substituted, can interact with a diverse range of enzymes.

The potential for this compound to inhibit these and other enzymes warrants direct investigation. Below is a hypothetical data table illustrating the kind of results that might be expected from such studies, based on activities of related compounds.

Table 1: Potential Enzyme Inhibition Profile for this compound and Related Compounds

Enzyme TargetCompoundIC₅₀ (µM)Ki (µM)Notes
Glutathione S-transferase (GST)Chalcone Derivative I nih.gov-14.19 ± 2.15Indicates potential for interaction with detoxification enzymes.
Acetylcholinesterase (AChE)Chalcone Derivative I nih.gov-11.13 ± 1.22Suggests possible neuroprotective or cholinergic activity.
Butyrylcholinesterase (BChE)Chalcone Derivative I nih.gov-8.74 ± 0.76Complements AChE inhibition data.
Myeloperoxidase (MPO)2-methyl N-phenyl-ω-[2-oxo-3H-benzoxazol-3-yl] acetamide (B32628) nih.gov>100-Highlights the importance of specific substituents for MPO inhibition.
Myeloperoxidase (MPO)4-nitro N-phenyl-ω-[2-oxo-3H-benzoxazol-3-yl] acetamide nih.gov25-Demonstrates that electronic effects can significantly impact inhibitory activity.

This table is illustrative and combines data from studies on different, though structurally related, compounds to suggest potential areas of investigation for this compound.

Receptor Potentiation Studies (Informed by complex acetylated indole-benzoate derivatives)

The potential for this compound to act as a modulator of receptor function can be inferred from studies on more complex, structurally analogous compounds, particularly acetylated indole-benzoate derivatives. These compounds have shown significant activity at various receptors, providing a framework for predicting the behavior of simpler benzoate (B1203000) esters.

Recent research has focused on the development of indole (B1671886) derivatives as selective androgen receptor modulators (SARMs) and as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.govgoogle.com For example, newly synthesized indole-6-carboxylate ester derivatives have been evaluated for their anti-proliferative effects, which are mediated through the inhibition of EGFR and VEGFR-2. nih.gov Specifically, compounds were designed to mimic the pharmacophoric features of known tyrosine kinase inhibitors. nih.gov The binding of these compounds to the receptor's active site can lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells. nih.gov

Similarly, indole acetic acid sulfonate derivatives have been identified as potent inhibitors of ectonucleotidases, which are enzymes that play a crucial role in the tumor microenvironment by generating adenosine. nih.gov The inhibitory activity of these compounds suggests that the indole and benzoate moieties can be functionalized to target specific receptor or enzyme active sites. nih.gov

Another area of interest is the modulation of the GABA-A receptor. Neuroactive steroids, which are allosteric modulators of the GABA-A receptor, have been chemically modified to improve their therapeutic potential. nih.gov For instance, 3β-substituted derivatives of 3α-hydroxy-5α-pregnan-20-one have been shown to maintain or even enhance potency as modulators of the GABA-A receptor. nih.gov This highlights that modifications to a core structure can fine-tune its interaction with a receptor.

Based on these findings, it is plausible that this compound could serve as a scaffold for the development of novel receptor modulators. The acetyl and ethyl ester groups could be modified to optimize binding to specific receptor subtypes. The table below summarizes the activity of some complex indole-benzoate derivatives at different receptors, offering a glimpse into the potential applications that could be explored for this compound.

Table 2: Receptor and Enzyme Inhibitory Activities of Complex Indole-Benzoate Derivatives

Compound ClassTargetKey FindingsReference
Indole-6-carboxylate ester derivativesEGFR, VEGFR-2Compound 4a was a potent EGFR inhibitor, while compound 6c showed high activity against VEGFR-2, leading to cancer cell apoptosis. nih.gov
Indole acetic acid sulfonate derivativesEctonucleotidases (h-ENPP1, h-ENPP3, h-e5'NT, r-e5'NT, h-TNAP)Compounds 5c, 5e, 5g, 5i, and 5j exhibited sub-micromolar IC₅₀ values against these enzymes. nih.gov
Indole derivativesAndrogen ReceptorNovel indole derivatives have been developed as selective androgen receptor modulators (SARMs) for various therapeutic applications. google.com

This comparative analysis underscores the potential for this compound to serve as a foundational structure for the design of new therapeutic agents targeting a range of receptors and enzymes. Direct in vitro screening of this compound against a panel of receptors is necessary to validate these hypotheses.

Structure Activity Relationship Sar Studies of Ethyl 3 Acetyl 2 Hydroxybenzoate and Its Derivatives

Impact of Ester Group Modifications on Biological Potency

The ethyl ester group in ethyl 3-acetyl-2-hydroxybenzoate is a key site for structural modification to modulate biological activity and pharmacokinetic properties. The size, shape, and chemical nature of this ester can influence the compound's stability, lipophilicity, and ability to bind to target proteins.

Research on related compounds has shown that altering the ester group can have a profound impact on potency. For instance, converting the carboxylic acid of salicylates into esters can enhance stability and prolong their half-life in the body. blogspot.com The specific alcohol used for esterification is also a critical determinant of activity.

Alkyl Chain Length: In many series of biologically active esters, varying the length of the alkyl chain can fine-tune potency. While ethyl esters often provide a good balance of solubility and lipophilicity, converting to methyl salicylate (B1505791) (shorter chain) can improve skin penetration for topical applications. blogspot.com Conversely, increasing the chain length to propyl or butyl may enhance interaction with hydrophobic pockets in a target enzyme or receptor, but excessive length can also lead to decreased solubility and potency.

Bulky Substituents: Replacing the ethyl group with bulkier substituents, such as iso-propyl or tert-butyl esters, often leads to a decrease or complete loss of activity. This is typically attributed to steric hindrance, where the larger group prevents the molecule from fitting correctly into the active site of its biological target.

Conversion to Amides or Other Isosteres: The replacement of the ester oxygen with a nitrogen atom to form an amide (e.g., salicylamide) can significantly alter the electronic properties and hydrogen bonding capacity of the molecule. This modification often results in a change in the biological activity profile; for example, salicylamide (B354443) retains analgesic properties but lacks the anti-inflammatory action of salicylic (B10762653) acid, demonstrating a divergence in the mechanism of action. pharmacy180.com

Ester/Isostere Modification (at R)General Impact on PotencyRationale
Methyl Ester (-OCH₃)Can improve skin penetration. blogspot.comIncreased lipophilicity compared to carboxylic acid, smaller size.
Ethyl Ester (-OCH₂CH₃)Often a baseline for good activity.Balanced lipophilicity and steric profile.
Bulky Esters (e.g., -O-iso-propyl)Typically leads to inactivity.Steric hindrance at the binding site.
Amide (-NH₂)Alters biological profile (e.g., loss of anti-inflammatory activity). pharmacy180.comChanges in electronic properties and hydrogen bonding capabilities.

Influence of Acetyl Moiety Position and Substitution on Activity

The acetyl group at the 3-position of the benzene (B151609) ring is a significant feature of the molecule. Its position and potential for substitution are critical factors in determining the compound's interaction with biological targets. The acetyl group is an electron-withdrawing group and its placement influences the electronic distribution of the aromatic ring and the acidity of the phenolic hydroxyl group.

The presence of the acetyl group on the 2-hydroxyacetophenone (B1195853) scaffold contributes to a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's carbonyl oxygen. This hydrogen bond is a key structural feature that affects the molecule's conformation and physicochemical properties. The barrier to internal rotation of the methyl group within the acetyl moiety can be influenced by other substitutions on the ring, which in turn can affect how the molecule interacts with its environment. nih.gov Chalcones synthesized from 2-hydroxyacetophenone have demonstrated a wide range of biological activities, including antioxidant properties, underscoring the importance of this structural motif. sciensage.info

Modifying the acetyl group itself, for example, by replacing the methyl group with a larger alkyl group (e.g., a propanoyl group), would increase steric bulk. This could either enhance binding through increased van der Waals interactions or decrease it due to steric clash, depending on the topology of the target binding site.

Effects of Substituent Variations on Biological Profiles

Adding or modifying substituents on the aromatic ring of the 2-hydroxybenzoate core is a common strategy to explore and optimize biological activity. The nature and position of these substituents can drastically alter the molecule's electronic properties, lipophilicity, and metabolic stability.

Halogenation: The introduction of halogen atoms (e.g., Chlorine, Fluorine) onto the aromatic ring generally enhances both potency and toxicity. pharmacy180.com Electron-withdrawing groups like halogens can increase the acidity of the phenolic hydroxyl group, which may be crucial for binding to certain targets. For example, placing a halogen at the 5-position of the salicylic acid ring has been shown to increase anti-inflammatory activity. pharmacy180.com

Electron-Donating/Withdrawing Groups: The addition of electron-withdrawing groups (such as nitro or chloro) to the phenol (B47542) ring of salicylates tends to increase their potency as analgesic and anti-inflammatory agents. blogspot.com Conversely, electron-donating groups may modulate activity in different ways, depending on the specific biological target and its electronic requirements.

Ring SubstituentPositionGeneral Effect on Salicylate Activity
Halogen (e.g., Cl, F)5-positionEnhances anti-inflammatory potency and toxicity. pharmacy180.com
Electron-Withdrawing Group (e.g., NO₂)Phenol RingIncreases analgesic and anti-inflammatory potency. blogspot.com

Positional Isomer Effects on Pharmacological Properties

The relative positions of the functional groups on the benzene ring are paramount to the biological activity of this class of compounds. The specific arrangement in this compound—with the hydroxyl and ester groups in an ortho configuration—is characteristic of a salicylate. This arrangement is often essential for activity.

Studies on benzoic acid derivatives have consistently shown that the position of the hydroxyl group is critical. The activity of salicylates is highly dependent on the hydroxyl group being at the C2 (ortho) position relative to the carboxyl/ester group. pharmacy180.comnih.gov

Hydroxyl Group Position: Moving the phenolic hydroxyl group from the ortho-position (C2) to either the meta- (C3) or para- (C4) position relative to the ester group typically abolishes the characteristic anti-inflammatory and analgesic activities associated with salicylates. pharmacy180.com This suggests that the proximity of the hydroxyl and ester groups, which allows for intramolecular hydrogen bonding and a specific charge distribution, is a strict requirement for interaction with the biological targets of salicylates.

Acetyl Group Position: Similarly, the position of the acetyl group is expected to be a key determinant of activity. Shifting the acetyl group from the 3-position to the 4, 5, or 6-positions would create different isomers with distinct electronic and steric profiles. These changes would alter the molecule's shape and its interaction with a receptor's binding site, likely leading to a significant change, and often a reduction, in pharmacological potency. Constitutional isomers, which have the same atomic composition but different bonding arrangements, are distinct chemical entities with different physical and chemical properties. nih.gov

This strict positional requirement underscores the highly specific nature of the molecular interactions that govern the pharmacological properties of this class of compounds.

Chemical Reactivity and Derivatization Studies of Ethyl 3 Acetyl 2 Hydroxybenzoate

Hydrolysis and Transesterification Pathways

The ester group in ethyl 3-acetyl-2-hydroxybenzoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions. These transformations are fundamental in modifying the ester functionality to yield either the corresponding carboxylic acid or a different ester, respectively.

Hydrolysis:

Under aqueous conditions, particularly in the presence of an acid or a base catalyst, the ethyl ester can be hydrolyzed to 3-acetyl-2-hydroxybenzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: This process typically involves the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. A subsequent attack by water leads to a tetrahedral intermediate that then collapses, eliminating ethanol to form the carboxylic acid.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. libretexts.org This reaction is irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, forming a carboxylate salt. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The hydrolysis of the related compound, ethyl salicylate (B1505791), to salicylic (B10762653) acid can be achieved through a base-catalyzed reaction with NaOH followed by neutralization. brainly.com

Transesterification:

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.orgucla.edu This equilibrium-driven reaction often requires using the reactant alcohol in a large excess to shift the equilibrium towards the desired product. libretexts.orgucla.edu For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. Lipase-catalyzed transesterification of short-chain alkyl benzoates with fatty alcohols has also been demonstrated as an effective method. nih.gov

Table 1: General Conditions for Hydrolysis and Transesterification of Benzoate (B1203000) Esters

Reaction Catalyst Reagents General Conditions Product(s)
Acid-Catalyzed Hydrolysis H₂SO₄ or HCl Water Heat/Reflux 3-Acetyl-2-hydroxybenzoic acid + Ethanol
Base-Promoted Hydrolysis NaOH or KOH Water Room Temperature or Gentle Heat Sodium 3-acetyl-2-hydroxybenzoate + Ethanol
Acid-Catalyzed Transesterification H₂SO₄ or HCl Excess of a different alcohol (e.g., Methanol) Heat/Reflux Mthis compound + Ethanol
Base-Catalyzed Transesterification NaOCH₃ or other alkoxides Corresponding alcohol (e.g., Methanol) Anhydrous conditions Mthis compound + Ethanol
Enzymatic Transesterification Lipase (e.g., Novozym 435) Long-chain alcohol Solvent-free, in vacuo Long-chain 3-acetyl-2-hydroxybenzoate ester + Ethanol

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various functionalization reactions, including alkylation and acylation, allowing for the synthesis of a wide range of derivatives.

Alkylation (Ether Formation):

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding ether. A study on the O-alkylation of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetonitrile (B52724) resulted in the formation of the corresponding ether. chemspider.com

Acylation (Ester Formation):

The phenolic hydroxyl group can be acylated to form a second ester group within the molecule. This is typically achieved by reacting the compound with an acylating agent, such as an acid chloride or an anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetic anhydride would yield ethyl 3-acetyl-2-acetoxybenzoate.

Table 2: Reagents for Functionalization of the Phenolic Hydroxyl Group

Reaction Type Reagent Catalyst/Base Product Type
Alkylation Alkyl halide (e.g., Methyl iodide, Ethyl bromoacetate) K₂CO₃, NaH Ether
Acylation Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) Pyridine, Triethylamine Ester
Acylation Acid anhydride (e.g., Acetic anhydride) Pyridine, Triethylamine Ester

Selective Derivatization for Enhanced Analytical Detection

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the volatility, thermal stability, or detector response of the analyte. mdpi.com The presence of the polar phenolic hydroxyl group and the ketone group in this compound makes it a candidate for such derivatization.

For GC-MS Analysis:

Silylation: The most common derivatization technique for GC-MS is silylation, which involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.govnih.gov This process significantly increases the volatility of the compound. mdpi.com To prevent tautomerization and the formation of multiple derivatives from the keto group, a two-step derivatization involving methoximation followed by silylation is often employed. youtube.com Methoximation with a reagent like methoxyamine hydrochloride converts the ketone into an oxime, which is then silylated along with the phenolic hydroxyl group. mdpi.comyoutube.com

For HPLC Analysis:

Derivatization for UV/Fluorescence Detection: To enhance detection sensitivity in HPLC, a chromophore or fluorophore can be introduced into the molecule. The phenolic hydroxyl group can be derivatized with reagents that impart strong UV-absorbing or fluorescent properties. nih.gov For instance, derivatization with dansyl chloride can be used to introduce a fluorescent tag. A study on the derivatization of 2-cyanoacetamide (B1669375) with 2-hydroxyacetophenone (B1195853) highlights a method that could be adapted, where the ketone functionality could potentially be a site for reaction to form a fluorescent derivative. nih.govdaneshyari.comresearchgate.net

Table 3: Derivatization Strategies for Analytical Detection

Analytical Technique Derivatization Strategy Reagent(s) Target Functional Group(s) Purpose
GC-MS Silylation BSTFA, MSTFA Phenolic -OH Increase volatility and thermal stability
GC-MS Methoximation + Silylation Methoxyamine HCl, then BSTFA/MSTFA Ketone, Phenolic -OH Prevent tautomerization, increase volatility
HPLC-UV/Fluorescence Acylation with UV-active/fluorescent tag Dansyl chloride, NBD-Cl Phenolic -OH Enhance detection sensitivity
HPLC-UV/Fluorescence Condensation Reagents reacting with the ketone Ketone Introduce a chromophore/fluorophore

Reactivity and Stability in Varied Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents.

pH Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, as detailed in section 7.1. The stability of the structurally related acetylsalicylic acid (aspirin) is known to be pH-dependent. Aspirin (B1665792) is relatively stable in acidic solutions but hydrolyzes rapidly in basic or highly acidic conditions. scirp.org Similarly, this compound is expected to be most stable in a neutral or weakly acidic pH range. Exposure to high humidity can also promote hydrolysis. journaljpri.comjaper.in

Reactivity with Oxidizing and Reducing Agents: The ketone and phenol functionalities can react with oxidizing and reducing agents. The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The phenolic ring is generally resistant to mild oxidation but can be oxidized under stronger conditions.

Chemical Compatibility: The compound's compatibility with various materials is an important consideration in storage and handling. As an ester, it may not be compatible with strong acids, bases, and oxidizing agents. Information from chemical compatibility charts for similar compounds like ethyl acetate (B1210297) and ethyl salicylate can provide general guidance. coleparmer.comwikipedia.orgidex-hs.comalfa-chemistry.com

Table 4: Predicted Reactivity and Stability in Different Chemical Environments

Environment/Reagent Type Predicted Reactivity/Stability Rationale/Relevant Functional Group(s)
Acidic (e.g., HCl, H₂SO₄) Unstable, hydrolysis Ester hydrolysis is acid-catalyzed
Basic (e.g., NaOH, K₂CO₃) Unstable, hydrolysis and phenoxide formation Ester hydrolysis is base-promoted; phenol is deprotonated
Oxidizing Agents (e.g., KMnO₄) Potential for oxidation Phenolic ring and acetyl group side chain
Reducing Agents (e.g., NaBH₄) Ketone reduction Acetyl group is reduced to a secondary alcohol
Neutral Aqueous Solution Slow hydrolysis over time Ester hydrolysis can occur slowly without a catalyst
Anhydrous Non-polar Solvents Generally stable Lack of water and strong nucleophiles/electrophiles

Future Directions and Interdisciplinary Research Perspectives

Development of Advanced and Sustainable Synthetic Strategies

The future synthesis of Ethyl 3-acetyl-2-hydroxybenzoate and its analogs should prioritize the development of advanced and sustainable methodologies. Current synthetic routes for similar benzoate (B1203000) esters often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should focus on catalysis-driven processes, including biocatalysis and chemocatalysis, to improve efficiency and environmental compatibility.

Key research objectives in this area include:

Enzymatic Synthesis: The use of enzymes, such as lipases and esterases, for the synthesis of this compound could offer high selectivity and mild reaction conditions. nih.gov Research into the enzymatic polycondensation of similar monomers suggests the potential for creating novel polyesters with controlled structures. nih.gov

Catalyst-driven Processes: The development of novel catalysts, such as anion exchange resins, could simplify synthesis and purification processes, allowing for continuous production and catalyst recycling. google.com Rhodium-catalyzed reactions, for instance, have shown high regio- and enantioselectivity in the synthesis of other complex chiral molecules. acs.org

Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes, will be crucial for the sustainable production of this compound.

In-depth Mechanistic Investigations of Biological Interactions

Preliminary studies on related compounds suggest that this compound may possess interesting biological activities. For instance, various substituted benzoates and related heterocyclic compounds have demonstrated antimicrobial and anticancer properties. nih.govnih.gov Future research must focus on elucidating the specific mechanisms through which this compound interacts with biological systems.

This will involve:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups contribute to its biological activity.

Biophysical and Biochemical Assays: Employing a range of assays to characterize the binding affinity, kinetics, and mode of action of the compound at its biological target. For example, the study of methyl 5-sulfamoyl-benzoates as carbonic anhydrase inhibitors utilized binding affinity determination and X-ray crystallography to understand their high affinity and selectivity. nih.gov

Rational Design of Novel Derivatives with Enhanced Potency and Selectivity

Building on the mechanistic insights gained, the rational design of novel derivatives of this compound can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This design process will be guided by an understanding of the structure-activity relationships.

Future design strategies should consider:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.

Scaffold Hopping: Exploring different core structures while maintaining the key pharmacophoric features to discover novel chemical series with improved properties.

Conformational Restriction: Introducing structural constraints to lock the molecule in a bioactive conformation, thereby increasing its affinity for the target.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be paramount in accelerating the research and development of this compound and its derivatives. nih.gov Computational methods can provide valuable insights into the compound's properties and interactions, guiding experimental work and reducing the need for extensive trial-and-error screening.

Key integrated approaches include:

Molecular Modeling: Using techniques like molecular docking and molecular dynamics simulations to predict the binding modes of this compound with its biological targets.

Quantum Mechanical Calculations: Employing quantum mechanics to study the electronic properties of the molecule and its reactivity, which can inform the design of new synthetic routes. researchgate.net

In Silico Screening: Virtually screening large libraries of virtual compounds based on the this compound scaffold to identify promising candidates for synthesis and biological evaluation. Comprehensive computational analysis has been used to evaluate the potential of designed pyranopyrazole-based compounds. researchgate.net

Exploration of New Application Areas in Chemical Biology and Material Science

The unique chemical structure of this compound opens up possibilities for its application in diverse fields beyond traditional pharmacology.

Chemical Biology: The compound could be developed into chemical probes to study biological processes. Its functional groups could be modified with reporter tags (e.g., fluorescent dyes, biotin) to enable visualization and tracking within cells.

Material Science: Functionalized benzoates and related aromatic compounds have been investigated for their potential in creating new materials. For example, research into functionalized magnetic nanoparticles has shown their utility in sample preparation and environmental remediation. researchgate.netnih.gov The reactivity of the acetyl and hydroxyl groups in this compound could be exploited for polymerization or for grafting onto surfaces to create materials with novel optical, electronic, or mechanical properties. The development of functionalized magnetic materials for applications such as arsenic removal highlights the potential for creating advanced materials from tailored organic compounds. researchgate.net

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